
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of chlorine atoms at the 6 and 7 positions, an ethyl group at the 3 position, and a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate. The reaction is carried out under acidic conditions, leading to the formation of the benzothiadiazine ring . The general reaction scheme is as follows:
Formation of 2-formylbenzenesulfonyl chloride: This intermediate is prepared by the reaction of 2-chlorobenzenesulfonyl chloride with a formylating agent.
Cyclization: The 2-formylbenzenesulfonyl chloride undergoes cyclization with hydrazine monohydrate under acidic conditions to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
化学反応の分析
Types of Reactions
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzothiadiazines depending on the nucleophile used
科学的研究の応用
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Antihypertensive: Acts as a diuretic, reducing blood pressure by increasing the excretion of sodium and water.
Antidiabetic: Modulates insulin release and improves glucose uptake.
Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substitution.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core.
Phthalazinone derivatives: Structurally related compounds with diverse pharmacological activities.
These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.
特性
分子式 |
C9H8Cl2N2O2S |
|---|---|
分子量 |
279.14 g/mol |
IUPAC名 |
6,7-dichloro-3-ethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c1-2-9-12-7-3-5(10)6(11)4-8(7)16(14,15)13-9/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
UNRNDUAMWCGSKG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


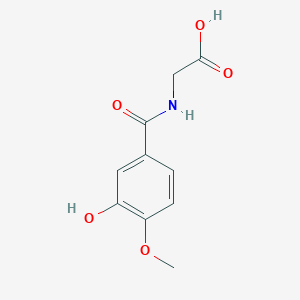

![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
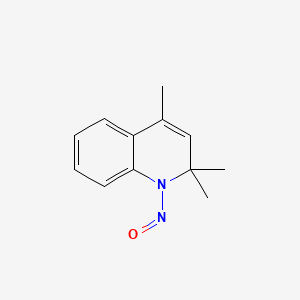

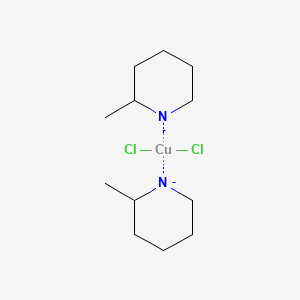
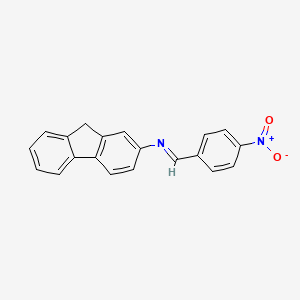
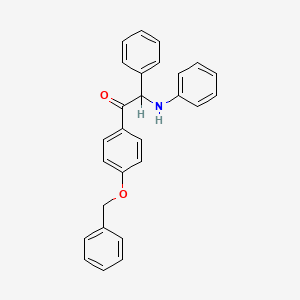
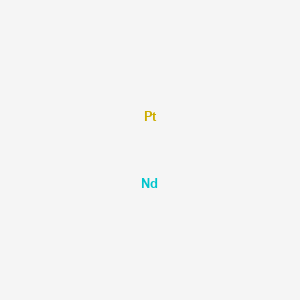
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
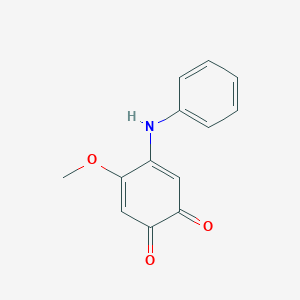

![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)

